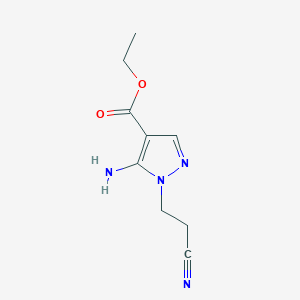

ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C9H12N4O2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains functional groups such as an amino group (-NH2), a cyano group (-CN), and a carboxylate ester group (-COOEt) .Physical And Chemical Properties Analysis

Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a powder at room temperature . It has a molecular weight of 208.22 .Scientific Research Applications

Oligonucleotide Synthesis

This compound can be used in the synthesis of oligonucleotides for diagnostic and therapeutic development . Linker phosphoramidites provide options to link oligonucleotides to additional groups (e.g., chemical delivery system for therapeutics, fluorescent dyes, amines, phosphates) or attach to a solid surface like a DNA chip .

Spacer Phosphoramidites

Spacer phosphoramidites can alter oligonucleotide conformation and/or reduce steric hinderance for applications such as aptamers and tagging/labeling assays .

Energetic Polymers

The compound can be used in the synthesis of energetic triazole- and tetrazole-containing oligomers and polymers . These polymers have superior energetic characteristics and are considered promising ingredients of highly effective solid rocket propellants, explosive and gas-generating compositions .

High-Energy Azole-Containing Compounds

The compound can be used in the synthesis of high-energy azole-containing compounds that contain a combination of several triazole and/or tetrazole rings connected by short linkers .

Synthesis of Low Molecular Mass Polyazole Assemblies

The compound can be used in the synthesis of low molecular mass polyazole assemblies that contain a combination of several triazole and/or tetrazole rings connected by short linkers .

Synthesis of Potentially High-Energy Azole-Containing Compounds

The compound can be used in the synthesis of potentially high-energy azole-containing compounds that have been continuing for many years at the National Research Institute of Oil and Coal Chemical Synthesis, Irkutsk State University (NRIOCCS at ISU) .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of oligonucleotides and antisense drugs , suggesting that this compound may interact with nucleic acids or enzymes involved in nucleic acid metabolism.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate . .

properties

IUPAC Name |

ethyl 5-amino-1-(2-cyanoethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-2-15-9(14)7-6-12-13(8(7)11)5-3-4-10/h6H,2-3,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWXEAUTYKWYFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CCC#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Bis(diethylamino)phosphinothioyl]thiophene-2-carbaldehyde](/img/structure/B2785217.png)

![1-{2-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-bromoethan-1-one](/img/structure/B2785220.png)

![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)

![1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2785226.png)

![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2785233.png)

![3-(Trifluoromethyl)phenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2785235.png)